molecular formula C20H19F3N4O2 B13956861 2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide

2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide

Cat. No.: B13956861
M. Wt: 404.4 g/mol
InChI Key: RNKJJIGHUAGIHQ-UHFFFAOYSA-N
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Description

2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is substituted with fluorine atoms and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Introduction of Fluorine Substituents: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and quinazoline core play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anticancer agent.

    Erlotinib: A quinazoline-based tyrosine kinase inhibitor.

    Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.

Uniqueness

2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its metabolic stability and binding interactions, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19F3N4O2

Molecular Weight

404.4 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-N-[5-fluoro-2-[methyl(propan-2-yl)amino]-4-oxoquinazolin-3-yl]acetamide

InChI

InChI=1S/C20H19F3N4O2/c1-11(2)26(3)20-24-16-6-4-5-15(23)18(16)19(29)27(20)25-17(28)9-12-7-13(21)10-14(22)8-12/h4-8,10-11H,9H2,1-3H3,(H,25,28)

InChI Key

RNKJJIGHUAGIHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=NC2=C(C(=CC=C2)F)C(=O)N1NC(=O)CC3=CC(=CC(=C3)F)F

Origin of Product

United States

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